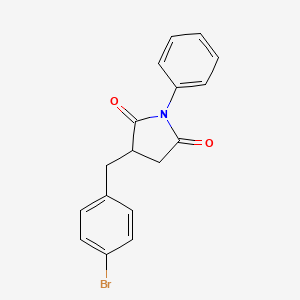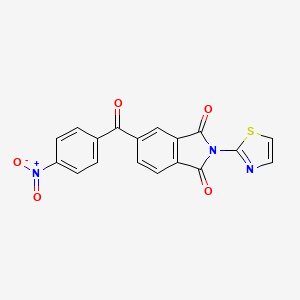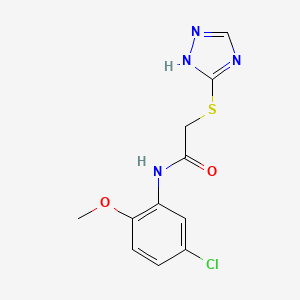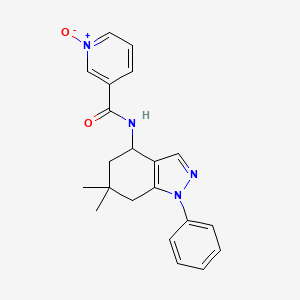
3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of thalidomide, a drug that was initially used as a sedative but was later found to cause severe birth defects. However, BBP has shown promising results in scientific research, particularly in the fields of cancer treatment and immunomodulation.
Mecanismo De Acción
The mechanism of action of 3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione is not fully understood, but it is believed to act on various signaling pathways involved in inflammation and immune response. It has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines. 3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione has also been found to activate the aryl hydrocarbon receptor (AhR), which plays a crucial role in the immune response.
Biochemical and Physiological Effects:
3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione has been found to have several biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the promotion of T-cell proliferation, and the induction of apoptosis in cancer cells. It has also been found to have a neuroprotective effect, as it has been shown to protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione has several advantages for lab experiments, including its potent immunomodulatory and anti-inflammatory effects, as well as its potential for cancer treatment. However, its low yield and the need for careful purification can make its synthesis challenging. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione, including its potential for the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. It also has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods.
Métodos De Síntesis
3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the reaction of thalidomide with 4-bromobenzylamine and subsequent cyclization. Other methods include the reaction of 4-bromobenzyl chloride with phthalimide, followed by reduction and cyclization. The synthesis of 3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione can be challenging due to its low yield and the need for careful purification.
Aplicaciones Científicas De Investigación
3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione has shown potential in scientific research as a potent immunomodulatory and anti-inflammatory agent. It has been found to inhibit the production of inflammatory cytokines and promote the proliferation of T-cells, which play a crucial role in the immune response. 3-(4-bromobenzyl)-1-phenyl-2,5-pyrrolidinedione has also shown promise in cancer treatment, as it has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
3-[(4-bromophenyl)methyl]-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-14-8-6-12(7-9-14)10-13-11-16(20)19(17(13)21)15-4-2-1-3-5-15/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWHLEHAYOBXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-benzyl)-1-phenyl-pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)
![5-[(4-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B4891651.png)

![2-[5-(3-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4891667.png)

![8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891681.png)

![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-phenyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B4891698.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4891701.png)

![2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)
![2-[(5-methyl-6-nitro-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-3(7H)-yl)methoxy]ethyl acetate](/img/structure/B4891741.png)
![2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4891750.png)